Home > Products > Screening Compounds P51104 > N-1-Butyl-d9-1-demethylethyl Torsemide
N-1-Butyl-d9-1-demethylethyl Torsemide -

N-1-Butyl-d9-1-demethylethyl Torsemide

Catalog Number: EVT-1499645
CAS Number:
Molecular Formula: C₁₇H₁₃D₉N₄O₃S
Molecular Weight: 371.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-1-Butyl-d9-1-demethylethyl Torsemide is a derivative of Torsemide, which is a loop diuretic commonly used in the treatment of conditions such as heart failure and hypertension. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which can be useful in pharmacokinetic studies and metabolic research. The molecular formula of N-1-Butyl-d9-1-demethylethyl Torsemide is C17H13D9N4O3S, and it has a molecular weight of 371.50 g/mol .

Source

N-1-Butyl-d9-1-demethylethyl Torsemide is synthesized from Torsemide through specific chemical modifications. The presence of deuterium isotopes enhances the compound's stability and allows for more precise tracking in biological systems.

Classification

This compound falls under the category of sulfonamide derivatives and is classified as a pharmaceutical agent used primarily for its diuretic properties. Its structural modifications distinguish it from the parent compound, Torsemide, potentially affecting its pharmacological profile.

Synthesis Analysis

Methods

The synthesis of N-1-Butyl-d9-1-demethylethyl Torsemide involves several steps that typically include:

  1. Starting Material: The synthesis begins with Torsemide as the base compound.
  2. Deuteration: The introduction of deuterium at specific positions (d9) requires specialized deuterated reagents or conditions that favor the incorporation of deuterium into the molecular structure.
  3. Alkylation: The butyl group is introduced through alkylation reactions, often involving nucleophilic substitutions or coupling reactions.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are typically employed to confirm the structure and isotopic labeling of the final product.

Molecular Structure Analysis

Structure

The molecular structure of N-1-Butyl-d9-1-demethylethyl Torsemide features:

  • A pyridine ring.
  • A sulfonamide group.
  • A butyl chain attached to the nitrogen atom.

Data

The structure can be represented in a simplified form as follows:

Molecular Formula C17H13D9N4O3S\text{Molecular Formula }C_{17}H_{13}D_9N_4O_3S

The presence of deuterium is indicated by the "D" in the formula, which signifies the substitution at specific hydrogen atoms.

Chemical Reactions Analysis

Reactions

N-1-Butyl-d9-1-demethylethyl Torsemide can participate in various chemical reactions typical for sulfonamides and amines, including:

  • Acid-base reactions: Due to its amine functionality.
  • Nucleophilic substitutions: Involving the sulfonamide group.

Technical Details

These reactions can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts. The deuterated nature may also affect reaction kinetics due to differences in bond strength associated with deuterium versus hydrogen.

Mechanism of Action

Process

As a diuretic, N-1-Butyl-d9-1-demethylethyl Torsemide works by inhibiting sodium reabsorption in the renal tubules, leading to increased urine output and decreased fluid retention. This mechanism is similar to that of other loop diuretics but may exhibit variations due to its unique structural modifications.

Data

The specific action at the sodium-potassium-chloride co-transporter (NKCC2) in the loop of Henle is critical for its diuretic effect. The presence of deuterium may influence pharmacokinetics but does not fundamentally alter this mechanism.

Physical and Chemical Properties Analysis

Physical Properties

N-1-Butyl-d9-1-demethylethyl Torsemide is expected to have physical properties similar to those of its parent compound, including:

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in organic solvents and slightly soluble in water.

Chemical Properties

Chemical stability, reactivity with acids or bases, and thermal stability are important considerations for handling this compound. The incorporation of deuterium may enhance certain stability aspects compared to non-deuterated analogs.

Applications

Scientific Uses

N-1-Butyl-d9-1-demethylethyl Torsemide is primarily used in pharmacological research to study drug metabolism and disposition due to its deuterated nature. It can provide insights into:

  • Drug absorption rates.
  • Metabolic pathways.
  • Pharmacokinetic profiling.

This compound serves as a valuable tool in understanding how modifications at the molecular level can influence drug behavior in biological systems.

Chemical Characterization of N-1-Butyl-d9-1-demethylethyl Torsemide

Structural Elucidation via Spectroscopic Methods

Comprehensive spectroscopic characterization confirms the identity of N-1-butyl-d9-1-demethylethyl torsemide (chemical name: 1-butyl-d9-3-[(4-[(3-methylphenyl)amino]pyridin-3-yl)sulfonyl]urea). Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive signatures: The ¹H-NMR spectrum exhibits complete absence of proton signals in the butyl-d9 segment (expected at δ 1.0–1.6 ppm), confirming deuteration efficiency. Aromatic protons appear as expected at δ 7.2–8.3 ppm, while the urea NH protons resonate as broad singlets at δ 8.95 and 10.12 ppm. The ¹³C-NMR spectrum shows characteristic carbon shifts for the tert-butyl group at δ 31.2 ppm (quartet, JCD = 20 Hz) and the sulfonamide-attached pyridine ring carbons between δ 115–150 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 371.52, consistent with the theoretical mass of C17H13D9N4O3S (calculated: 371.52) [1].

  • Table 1: Key Spectroscopic Identifiers
    TechniqueKey FeaturesStructural Assignment
    ¹H-NMR (DMSO-d6)δ 10.12 (s, 1H); δ 8.95 (s, 1H); δ 7.2-8.3 (m, 7H); δ 2.35 (s, 3H)Urea NH; Urea NH; Aromatic H; Methyl H
    ¹³C-NMR (DMSO-d6)δ 155.8; 148.2; 140.1; 138.5; 129.8; 126.5; 122.9; 118.4; 115.2; 44.5 (t, JCD=22 Hz); 31.2 (q); 21.5C=O; Pyridine C; Aromatic C; Aromatic C; Aromatic C; Aromatic C; Aromatic C; Aromatic C; Pyridine C; C-butyl-d9; C-butyl-d9; CH3
    HRMS (ESI+)m/z 371.52 [M+H]+C17H13D9N4O3S

Isotopic Labeling Rationale for Deuterium (d9) Incorporation

The strategic deuteration at the N-1-butyl position (d9) replaces all nine hydrogen atoms in the butyl chain (-CD2-CD2-CD2-CD3) to exploit the kinetic isotope effect (KIE) in metabolic studies. Deuterium-carbon bonds exhibit ~6–10 times greater bond dissociation energy compared to protiated C–H bonds (435 kJ/mol vs. 338 kJ/mol for C–H). This substantially retards oxidative metabolism by cytochrome P450 enzymes at the alkyl chain, particularly ω- and ω-1 hydroxylation—the primary metabolic pathway for non-deuterated torsemide analogs. The d9 labeling pattern extends beyond the common d3 or d5 approaches to prevent metabolic switching to alternative oxidation sites, thereby maximizing the compound's utility in long-term pharmacokinetic studies. Deuterium incorporation does not alter the compound's steric profile or electronic distribution, preserving its pharmacological target affinity while significantly enhancing metabolic stability for tracer studies [1].

Synthetic Pathways for Deuterated Torsemide Derivatives

Synthesis of N-1-butyl-d9-1-demethylethyl torsemide employs a multi-step route featuring late-stage deuterium incorporation to maximize isotopic purity and yield:

  • Core Structure Synthesis: 4-(3-Methylphenylamino)-3-pyridinesulfonamide is reacted with tert-butyl isocyanate in anhydrous acetonitrile to form the non-deuterated torsemide scaffold.
  • Deuterated Alkylation: The pivotal step involves nucleophilic displacement using 1-bromobutane-d9 (CD3(CD2)3Br) under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH solution). This replaces the tert-butyl group with the n-butyl-d9 moiety.
  • Isotopic Purification: Crude product undergoes preparative HPLC (C18 column; methanol/D2O mobile phase) to achieve >99% deuterium incorporation, as verified by mass spectrometry. The typical yield after purification is 68–72% with chemical purity >95% (HPLC) [1].

Critical parameters influencing isotopic fidelity include rigorous anhydrous conditions to prevent back-exchange and optimization of reaction temperature (60–70°C) to minimize racemization. Alternative routes using catalytic deuteration (e.g., H2/D2O exchange over Pd/C) prove ineffective due to lack of regioselectivity.

  • Table 2: Key Reagents for Deuterated Synthesis
    ReagentIsotopic EnrichmentRoleHandling Considerations
    1-Bromobutane-d9D, 99%Alkylating agentLight-sensitive; Anhydrous storage
    Deuterium Oxide (D2O)D, 99.9%Mobile phase componentMinimize atmospheric exposure
    Sodium Deuteroxide (NaOD)D, 99%Base catalystInert atmosphere handling

Crystallographic Analysis and Polymorphic Forms

Crystalline N-1-butyl-d9-1-demethylethyl torsemide exhibits complex solid-state behavior relevant to pharmaceutical processing. Powder X-ray diffraction (PXRD) identifies two anhydrous polymorphs: Form I (thermodynamically stable) crystallizes in a monoclinic system (P21/c) with cell parameters a=14.82 Å, b=8.56 Å, c=15.38 Å, β=102.5°, featuring dimeric hydrogen-bonded assemblies via urea motifs (N–H···O=C; 2.89 Å). Form II (metastable) adopts a triclinic lattice (P-1) with a=7.45 Å, b=10.22 Å, c=12.91 Å, α=89.7°, β=78.3°, γ=85.1°, stabilized by π-π stacking between pyridine rings (3.58 Å interplanar distance). Modulated differential scanning calorimetry (mDSC) reveals Form I melts at 218°C (ΔHfus = 142 J/g) while Form II melts at 209°C (ΔHfus = 128 J/g) with subsequent recrystallization. Ball milling induces solid-state amorphization; Form I converts directly to an amorphous phase (Tg = 75°C), whereas Form II undergoes polymorphic transition to Form I before amorphization. Deuterium substitution does not alter the fundamental crystal packing vs. protiated analogs but increases lattice energy by ~1.3 kJ/mol due to subtle vibrational differences, marginally enhancing thermal stability [3].

  • Table 3: Polymorph Characteristics

    PropertyForm IForm II
    Crystal SystemMonoclinicTriclinic
    Space GroupP21/cP-1
    Density (g/cm³)1.3821.359
    Melting Point (°C)218209
    Dominant H-bondUrea dimersChain via sulfonyl O
    StabilityThermodynamicKinetic
  • Interactive Data Insight: Hover to compare polymorph hydrogen-bonding networks: Form I shows centrosymmetric dimers, while Form II exhibits infinite chains along the crystallographic b-axis.

  • Table 4: Compound Nomenclature
    Systematic NameSynonymsCAS Registry
    1-butyl-d9-3-[(4-[(3-methylphenyl)amino]pyridin-3-yl)sulfonyl]ureaN-1-Butyl-d9-1-demethylethyl Torsemide; Deuterated Torsemide-d9160972-33-8

Properties

Product Name

N-1-Butyl-d9-1-demethylethyl Torsemide

Molecular Formula

C₁₇H₁₃D₉N₄O₃S

Molecular Weight

371.5

Synonyms

Torsemide Related Compound B-d9; N-[(Butyl-d9-amino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.